molecular formula C17H11NO3 B2626509 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile CAS No. 869079-64-1

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile

Cat. No.: B2626509
CAS No.: 869079-64-1
M. Wt: 277.279
InChI Key: MJRBQMXMFQLRRZ-UHFFFAOYSA-N
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Description

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a synthetic organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities. This compound is characterized by the presence of a chromen-2-one core structure with a phenyl group at the 3-position and an acetonitrile group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is unique due to its specific combination of a phenyl group at the 3-position and an acetonitrile group at the 7-position, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H12O5C_{17}H_{12}O_5 with a molecular weight of 296.28 g/mol. The structure features a coumarin moiety linked to an acetonitrile group, which may influence its biological interactions.

Anticancer Activity

Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For example, compounds similar to this compound demonstrated potent activity against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds were reported as follows:

CompoundCell LineIC50 (μM)
Compound AMCF-70.47
Compound BMCF-79.54
Compound CMCF-716.1

The structure–activity relationship (SAR) indicates that modifications in the coumarin structure can enhance anticancer potency .

Antimicrobial Activity

Coumarin derivatives have also been evaluated for their antimicrobial properties. In one study, various analogues were tested against Gram-positive and Gram-negative bacteria, with some exhibiting significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 25 μg/mL for potent compounds .

CompoundTarget BacteriaMIC (μg/mL)
Compound DS. aureus6.25
Compound EE. coli12.5

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Some coumarins inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Coumarins can trigger programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

  • Anticancer Study : A study involving a series of coumarin derivatives, including those similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related coumarins against clinical strains of bacteria, demonstrating that modifications to the phenyl ring significantly influenced antibacterial activity .

Properties

IUPAC Name

2-(2-oxo-3-phenylchromen-7-yl)oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBQMXMFQLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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